molecular formula C10H12BrNO3 B8213103 1-Bromo-4-isobutoxy-2-nitrobenzene

1-Bromo-4-isobutoxy-2-nitrobenzene

Cat. No.: B8213103
M. Wt: 274.11 g/mol
InChI Key: ZBUHPGZHCDLVPT-UHFFFAOYSA-N
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Description

1-Bromo-4-isobutoxy-2-nitrobenzene is a brominated aromatic compound featuring a nitro group at the 2-position and an isobutoxy substituent at the 4-position. This structure combines electron-withdrawing (nitro) and electron-donating (isobutoxy) groups, creating unique electronic and steric properties. Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-bromo-4-(2-methylpropoxy)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-7(2)6-15-8-3-4-9(11)10(5-8)12(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUHPGZHCDLVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-isobutoxy-2-nitrobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where benzene is first nitrated to introduce the nitro group, followed by bromination to add the bromine atom. The isobutoxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Mechanism of Action

The mechanism of action of 1-Bromo-4-isobutoxy-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Positioning: The target compound’s nitro group at the 2-position and isobutoxy group at the 4-position create a para-directing electronic environment. In contrast, 1-Bromo-2-methyl-4-nitrobenzene (CAS 7149-70-4) has a methyl group at the 2-position, offering less steric bulk but similar electronic effects . The presence of isobutoxy (vs.
  • Halogen Diversity :

    • 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene (CAS 1393441-78-5) incorporates both bromo and chloro substituents, enhancing its utility in sequential substitution reactions .

Physicochemical Properties

  • Molecular Weight and Solubility :
    • The target compound’s calculated molecular weight (~274 g/mol) is intermediate between smaller methyl-substituted derivatives (230 g/mol) and bulkier analogs like CAS 1393441-78-5 (308.56 g/mol).
    • Fluorinated derivatives (e.g., CAS 1516580-07-6) exhibit lower solubility in aqueous media but enhanced stability under acidic conditions .

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